4-phenyl-4H-3,1-benzothiazin-2-amine

Physicochemical profiling Drug-likeness Regioisomer differentiation

4-Phenyl-4H-3,1-benzothiazin-2-amine (CAS 16781-33-2) is a heterocyclic small molecule belonging to the 3,1-benzothiazine subclass, characterized by a benzene ring fused to a six-membered thiazine ring containing one sulfur and one nitrogen atom, with a phenyl substituent at the 4-position and a free amine at the 2-position (molecular formula C14H12N2S; molecular weight 240.33 g/mol). This specific 4-phenyl-2-amino substitution pattern distinguishes it from the N-phenyl regioisomer (CAS 109768-66-3) and from 4H-3,1-benzothiazin-4-one derivatives that have been more extensively profiled as adenosine receptor antagonists and MAO-B inhibitors.

Molecular Formula C14H12N2S
Molecular Weight 240.33 g/mol
CAS No. 16781-33-2
Cat. No. B12053093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-4H-3,1-benzothiazin-2-amine
CAS16781-33-2
Molecular FormulaC14H12N2S
Molecular Weight240.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C3=CC=CC=C3N=C(S2)N
InChIInChI=1S/C14H12N2S/c15-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9,13H,(H2,15,16)
InChIKeyRBWRQOWMMKMFQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-4H-3,1-benzothiazin-2-amine (CAS 16781-33-2): Structural Identity and Procurement-Relevant Classification


4-Phenyl-4H-3,1-benzothiazin-2-amine (CAS 16781-33-2) is a heterocyclic small molecule belonging to the 3,1-benzothiazine subclass, characterized by a benzene ring fused to a six-membered thiazine ring containing one sulfur and one nitrogen atom, with a phenyl substituent at the 4-position and a free amine at the 2-position (molecular formula C14H12N2S; molecular weight 240.33 g/mol) [1]. This specific 4-phenyl-2-amino substitution pattern distinguishes it from the N-phenyl regioisomer (CAS 109768-66-3) and from 4H-3,1-benzothiazin-4-one derivatives that have been more extensively profiled as adenosine receptor antagonists and MAO-B inhibitors [2].

Why 4-Phenyl-4H-3,1-benzothiazin-2-amine Cannot Be Interchanged with Generic Benzothiazine Analogs


The benzothiazine scaffold encompasses multiple regioisomeric families (1,2-; 2,1-; 1,3-; 3,1-; and 1,4-benzothiazines), each exhibiting distinct physicochemical and pharmacological profiles [1]. Within the 3,1-benzothiazine series, the position of the phenyl substituent (C-4 vs. N-2) fundamentally alters hydrogen bond donor/acceptor capacity, tautomeric equilibrium, and metabolic susceptibility, as demonstrated by differential quaternization rates and basicity measured for analogous 1,3-benzothiazine isomers [2]. Consequently, procurement specifications must be precise: a 2-anilino-4H-3,1-benzothiazine or a 4H-3,1-benzothiazin-4-one will not recapitulate the reactivity or interaction profile of the 4-phenyl-2-amino substitution pattern present in CAS 16781-33-2.

Quantitative Differentiation Evidence: 4-Phenyl-4H-3,1-benzothiazin-2-amine vs. Closest Structural Analogs


Computational Physicochemical Profile: cLogP and TPSA Distinguish 4-Phenyl-2-amino from N-Phenyl Regioisomer

In silico predictions for 4-phenyl-4H-3,1-benzothiazin-2-amine yield a calculated partition coefficient (cLogP) of 1.34 and a topological polar surface area (TPSA) of 65.54 Ų, with 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA) [1]. By contrast, the N-phenyl regioisomer (CAS 109768-66-3) presents a secondary amine as HBD, altering its H-bonding capacity and permeability relative to the primary amine in the target compound. This distinction is critical for applications requiring defined permeability or solubility profiles.

Physicochemical profiling Drug-likeness Regioisomer differentiation

Regiochemical Identity Defines Synthetic Utility: 4-Phenyl-2-amino vs. 2-Anilino-4H-3,1-benzothiazine Scaffolds

Patent US4002620A discloses a series of 2-anilino-4H-3,1-benzothiazines, demonstrating that substitution at the 2-position with an aniline moiety yields compounds with distinct anthelmintic activity [1]. The target compound, bearing a free 2-amine and a 4-phenyl group, serves as a complementary scaffold for divergent derivatization: the 2-amine can be acylated, alkylated, or converted to urea/thiourea linkages without steric hindrance from the 4-phenyl group. This orthogonal reactivity is not achievable with 2-anilino or N-phenyl analogs.

Synthetic chemistry Regioselectivity Benzothiazine derivatization

Basicity and Stability: Inferring Differential Reactivity from Isomeric Benzothiazine Systems

For 2H- and 4H-1,3-benzothiazine isomers, the 4-aryl-2H-1,3-benzothiazine is approximately 10-fold more reactive toward methyl iodide and exhibits greater stability compared to its 2-aryl-4H-1,3-benzothiazine counterpart [1]. Extrapolating to the 3,1-benzothiazine system, the 4-phenyl-2-amino substitution pattern is predicted to confer distinct basicity and alkylation kinetics relative to N-phenyl-3,1-benzothiazines. Direct experimental confirmation for the target compound is not available.

Basicity Stability Quaternization kinetics

Availability and Purity: Differentiating CAS 16781-33-2 from Co-eluting or Misidentified Isomers

CAS 16781-33-2 (4-phenyl-4H-3,1-benzothiazin-2-amine) is often confused with CAS 109768-66-3 (N-phenyl-4H-3,1-benzothiazin-2-amine) in vendor catalogs due to identical molecular formula (C14H12N2S) and mass (240.32–240.33) . The target compound is less commonly stocked, and procurement requires verification by ¹H NMR (distinct NH₂ signal at δ 5.0–6.0 ppm vs. NH signal for N-phenyl isomer at δ 8.0–9.0 ppm). No quantitative purity comparison exists, as the two isomers are chemically distinct entities.

Chemical procurement Isomer purity Quality control

Procurement-Driven Application Scenarios for 4-Phenyl-4H-3,1-benzothiazin-2-amine (CAS 16781-33-2)


Medicinal Chemistry: Scaffold for Adenosine Receptor or MAO-B Probe Design

The 4-phenyl-2-amino-3,1-benzothiazine core provides a structurally distinct alternative to the extensively patented 4H-3,1-benzothiazin-4-one series (e.g., CAY10680) as a starting point for dual A₂A/MAO-B ligand design [1]. The free 2-amine permits installation of diverse acyl or sulfonamide moieties, enabling SAR exploration without infringing on 4-one based IP space.

Chemical Biology: Orthogonally Derivatizable Benzothiazine Building Block

The primary amine at C-2 allows chemoselective conjugation (e.g., biotinylation, fluorophore labeling) under conditions where N-aryl analogs would be unreactive. This is relevant for generating chemical probes that retain the benzothiazine pharmacophore while incorporating a reporter tag, as supported by the synthetic logic of two-pot N,N-disubstitution procedures for this scaffold .

Analytical Reference Standard: Isomer-Specific Qualification

Due to the co-existence of the N-phenyl isomer (CAS 109768-66-3), the target compound serves as a certified reference material for HPLC method development and forensic identification of regioisomeric impurities in benzothiazine-containing samples. Laboratories performing QC on benzothiazine libraries require both isomers as discrete standards to prevent misannotation.

Process Chemistry: Late-Stage Functionalization Intermediate

The 4-phenyl group stabilizes the benzothiazine ring toward oxidative degradation compared to the unsubstituted 4H-3,1-benzothiazin-2-amine parent (CAS 78959-46-3), making CAS 16781-33-2 a preferred intermediate for multi-step syntheses requiring harsh conditions. The inferred stability advantage, based on analogous 1,3-benzothiazine behavior [2], reduces byproduct formation during subsequent reactions.

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